5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine
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Overview
Description
5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine is a complex organic compound that features a brominated pyridine ring and a difluoropiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be replaced by other nucleophiles under suitable conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Research: It can be used in the study of biological pathways and mechanisms due to its potential interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets. The difluoropiperidine moiety can interact with enzymes or receptors, modulating their activity. The brominated pyridine ring can also participate in various biochemical pathways, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: A similar compound with a fluorine atom instead of the difluoropiperidine group.
5-Bromo-2-(4-methylpiperazin-1-yl)pyridine: Another related compound with a different piperidine derivative.
Uniqueness
5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine is unique due to the presence of both a brominated pyridine ring and a difluoropiperidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H20BrF2N3O |
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Molecular Weight |
388.25 g/mol |
IUPAC Name |
[1-(5-bromopyridin-2-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H20BrF2N3O/c17-13-1-2-14(20-11-13)21-7-3-12(4-8-21)15(23)22-9-5-16(18,19)6-10-22/h1-2,11-12H,3-10H2 |
InChI Key |
BZIFDFQOIAQHSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC=C(C=C3)Br |
Origin of Product |
United States |
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